Tris(trimethylsilyl)silane, also known as TTMS, is a colorless liquid classified as a hydrosilane due to the presence of an Si-H bond. This specific bond is noteworthy for its weakness, with a dissociation energy estimated at 84 kcal/mol, compared to 94 kcal/mol for the Si-H bond in trimethylsilane . This weak bond makes TTMS a valuable reagent in various scientific research applications:
TTMS's primary application lies in its ability to act as a reducing agent. Due to the weak Si-H bond, it readily donates a hydrogen atom to various functional groups, converting them to their reduced forms. This characteristic makes TTMS a valuable alternative to other reducing agents like tributyltin hydride, which are often toxic and challenging to separate from non-polar reaction products .
Here are some specific examples of TTMS's role as a reducing agent:
TTMS can serve as a precursor for radical species through the homolytic cleavage of its Si-H bond. These radicals can then participate in various organic reactions, such as polymerizations and chain-transfer reactions .
The removal of the hydrogen atom from TTMS results in the formation of the "hypersilyl" anion, (Me3Si)3Si-. This negatively charged species can act as a ligand, coordinating with various transition metals. Studying these complexes can provide valuable insights into the bonding properties of silicon-based ligands .
Tris(trimethylsilyl)silane is an organosilicon compound with the chemical formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is classified as a hydrosilane due to the presence of a silicon-hydrogen bond. It appears as a colorless liquid and is notable for having a relatively weak Si-H bond, with an estimated bond dissociation energy of approximately 84 kcal/mol, making it less stable than similar compounds like trimethylsilane, which has a bond dissociation energy of 94 kcal/mol. The weak Si-H bond allows tris(trimethylsilyl)silane to function effectively as a reagent for hydrogen atom delivery, positioning it as an environmentally friendly alternative to tributyltin hydride in various
Tris(trimethylsilyl)silane can be synthesized through several methods, including:
Tris(trimethylsilyl)silane participates in numerous radical-based reactions, including radical reductions and hydrosilylation, often under mild conditions with high yields and selectivity. Its reactivity allows it to facilitate polymerization processes and other transformations that require hydrogen transfer
While tris(trimethylsilyl)silane itself has not been extensively studied for biological activity, its applications in organic synthesis suggest potential indirect effects in pharmaceutical contexts. Its role as a reducing agent may facilitate the synthesis of biologically active compounds. Additionally, its use in radical-mediated reactions could lead to the development of new therapeutic agents or materials
The primary synthesis methods for tris(trimethylsilyl)silane include: The spontaneous reaction with molecular oxygen has also been investigated, resulting in the formation of siloxanes under ambient conditions
Research indicates that tris(trimethylsilyl)silane interacts favorably with various substrates in radical reactions. Its ability to generate silyl radicals makes it a valuable tool for mediating chemical transformations. Studies have shown that it can facilitate reactions with electron-rich and electron-poor alkenes, leading to high yields and regioselectivity
Several compounds share structural or functional similarities with tris(trimethylsilyl)silane. Here are some notable comparisons: Tris(trimethylsilyl)silane stands out due to its unique balance of reactivity and environmental safety compared to more toxic alternatives like tributyltin hydride while still being effective in radical chemistry . The late 1980s marked the advent of tris(trimethylsilyl)silane as a radical mediator, pioneered by Chatgilialoglu and coworkers. Initially conceptualized as an alternative to tributyltin hydride (Bu~3~SnH), tris(trimethylsilyl)silane addressed critical limitations, including toxicity and post-reaction purification challenges. Early studies demonstrated its efficacy in dehalogenation and dechalcogenation reactions, where its silyl radical ((Me~3~Si)~3~Si- ) selectively abstracted halogen or sulfur groups from substrates. For example, debromination of alkyl bromides (e.g., 1–3) proceeded quantitatively under thermal initiation with azobisisobutyronitrile (AIBN). A landmark advancement emerged with the discovery of tris(trimethylsilyl)silane’s role in overcoming oxygen inhibition during free-radical polymerization (FRP). By reacting with peroxyl radicals (ROO- ), tris(trimethylsilyl)silane regenerates silyl radicals, sustaining chain propagation even under aerobic conditions. This property revolutionized photopolymerization processes, particularly in dental adhesives, where tris(trimethylsilyl)silane-enhanced systems achieved >90% monomer conversion under visible light. Tris(trimethylsilyl)silane’s versatility spans diverse reaction manifolds, underpinning its centrality in synthetic design: Tris(trimethylsilyl)silane mediates anti-Markovnikov hydrosilylation of alkenes and alkynes with exceptional regioselectivity. For instance, monosubstituted olefins (e.g., styrene, acrylates) yield (Me~3~Si)~3~Si-substituted adducts (10) via a chain mechanism involving silyl radical addition and hydrogen transfer. Kinetic studies reveal rate constants for silyl radical addition to alkenes ranging from 10^6^ to 10^8^ M^−1^ s^−1^, dependent on electronic and steric factors. Tris(trimethylsilyl)silane facilitates multi-step radical sequences, exemplified in the synthesis of complex natural products. Nicolaou’s azadirachtin synthesis leveraged tris(trimethylsilyl)silane for tandem deoxygenation-cyclization steps, achieving unmatched stereocontrol. Such cascades exploit the kinetic preference of silyl radicals for group abstraction over premature hydrogen transfer, enabling intricate bond formations. Visible-light-driven reactions harness tris(trimethylsilyl)silane’s ability to generate silyl radicals without metal catalysts. A notable example is the synthesis of indoles and oxindoles via intramolecular reductive cyclization, where tris(trimethylsilyl)silane/light systems achieve >80% yields under additive-free conditions. This photochemical platform aligns with green chemistry principles, minimizing waste and energy input. In FRP, tris(trimethylsilyl)silane mitigates oxygen inhibition by scavenging peroxyl radicals, enabling rapid curing of epoxy resins and acrylates. Comparative studies with tetraphenyldisilane demonstrated tris(trimethylsilyl)silane’s superiority, attaining ~90% Si–H conversion versus <50% for alternatives. This efficacy stems from its low BDE(Si–H), facilitating efficient chain transfer and silylium cation formation for cationic polymerization. Tris(trimethylsilyl)silane’s integration into microfluidic systems further underscores its technological relevance. Dehalogenation and hydrosilylation reactions in microstructured devices achieved 99% efficiency, showcasing scalability and precision. Flammable;Irritant
Compound Formula Key Characteristics Trimethylsilane Me₃SiH Stronger Si-H bond (94 kcal/mol), commonly used as a silane source. Tributyltin Hydride Bu₃SnH Toxic; used for similar radical reactions but poses environmental risks. Tetrakis(trimethylsilyl)silane (Me₃Si)₄Si Precursor for generating tris(trimethylsilyl)silyl lithium; more complex structure. Dimethylsilane Me₂SiH₂ Weaker reducing agent compared to tris(trimethylsilyl)silane; simpler structure. Strategic Importance in Modern Synthetic Methodologies
Radical Reductions and Hydrosilylation
Reaction Substrate Rate Constant (M^−1^ s^−1^) Selectivity Styrene 2.2 × 10^7^ >95% anti-Markovnikov Methyl Acrylate 1.8 × 10^7^ >90% anti-Markovnikov 1-Hexyne 3.5 × 10^6^ cis-Hydrosilylation Consecutive Radical Cascades
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H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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